(3R)-3-(Trifluoromethoxy)piperidine hcl
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Overview
Description
(3R)-3-(Trifluoromethoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethoxy group (-OCF3) attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Trifluoromethoxy)piperidine hydrochloride typically involves the introduction of the trifluoromethoxy group to the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a trifluoromethoxy-containing reagent under controlled conditions. The reaction often requires the presence of a base and a solvent to facilitate the substitution process.
Industrial Production Methods
Industrial production of (3R)-3-(Trifluoromethoxy)piperidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Trifluoromethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Reagents such as halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
(3R)-3-(Trifluoromethoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(Trifluoromethoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and pharmaceuticals.
Trifluoromethylproline: A proline derivative with a trifluoromethyl group, studied for its unique physicochemical properties.
Uniqueness
(3R)-3-(Trifluoromethoxy)piperidine hydrochloride is unique due to the presence of both the piperidine ring and the trifluoromethoxy group, which confer distinct chemical and biological properties. This combination makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H11ClF3NO |
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Molecular Weight |
205.60 g/mol |
IUPAC Name |
(3R)-3-(trifluoromethoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m1./s1 |
InChI Key |
UHUKHXXEPUCJFU-NUBCRITNSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)OC(F)(F)F.Cl |
Canonical SMILES |
C1CC(CNC1)OC(F)(F)F.Cl |
Origin of Product |
United States |
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